molecular formula C18H26N2O4 B15175654 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-methylbenzoic acid

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-methylbenzoic acid

Cat. No.: B15175654
M. Wt: 334.4 g/mol
InChI Key: QSRFGNFLXHCVGC-UHFFFAOYSA-N
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Description

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-methylbenzoic acid is a chemical compound with a complex structure that includes a piperazine ring, a tert-butoxycarbonyl group, and a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-methylbenzoic acid typically involves multiple steps. One common method includes the reaction of 4-methylbenzoic acid with tert-butoxycarbonyl piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-methylbenzoic acid is not fully understood. as a piperazine derivative, it is likely to interact with neurotransmitter receptors and ion channels, leading to changes in their activity. The compound may bind to specific sites on these targets, altering their function and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid
  • 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid

Uniqueness

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

4-methyl-2-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid

InChI

InChI=1S/C18H26N2O4/c1-13-5-6-15(16(21)22)14(11-13)12-19-7-9-20(10-8-19)17(23)24-18(2,3)4/h5-6,11H,7-10,12H2,1-4H3,(H,21,22)

InChI Key

QSRFGNFLXHCVGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)CN2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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